3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Historical Development of Triazolopyrimidine Chemistry
Triazolopyrimidines emerged as a hybrid class of heterocycles combining triazole and pyrimidine moieties, first synthesized in the mid-20th century through cyclocondensation reactions. Early work focused on 1,2,4-triazolo[1,5-a]pyrimidines, where the triazole ring fused at positions 1 and 5 of the pyrimidine. The development of triazolo[4,5-d]pyrimidines followed advancements in regioselective cyclization techniques, particularly using sodium nitrite in acetic acid to form the triazole ring from hydrazine derivatives.
A pivotal innovation came with the use of phosphoryl trichloride to chlorinate hydroxyl groups at position 7 of triazolopyrimidines, enabling nucleophilic substitution reactions with amines or alcohols. For example, 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine became a key intermediate for generating diverse C7-substituted analogs. The introduction of trifluoromethyl groups, as seen in 3-ethyl-6-(3-(trifluoromethyl)benzyl) derivatives, arose from medicinal chemistry efforts to enhance metabolic stability and target binding through fluorine’s electronegative effects.
Significance of Triazolo[4,5-d]pyrimidine Scaffold in Medicinal Chemistry
The triazolo[4,5-d]pyrimidine core offers three critical advantages:
- Planar aromaticity for π-π stacking interactions with biological targets
- Tunable electronic properties via substitutions at C3, C6, and C7
- Metabolic resistance from the triazole ring’s stability against oxidative degradation
In the case of 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one, the ethyl group at N3 prevents unwanted N-demethylation, while the 3-(trifluoromethyl)benzyl moiety at C6 enhances lipophilicity (logP ≈ 3.1) and adenosine receptor binding. The scaffold’s versatility is evident in its applications:
Taxonomic Classification within Heterocyclic Compound Research
Triazolopyrimidines belong to the broader class of fused bicyclic heterocycles, taxonomically categorized as:
This classification reflects their electronic isosterism with purines, where the triazole ring mimics the imidazole portion of adenine. The compound’s IUPAC name, 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one, specifies:
Current Research Trends and Academic Focus Areas
Recent studies emphasize three directions:
- Computational drug design : Molecular docking of 3-ethyl-6-(3-(trifluoromethyl)benzyl) derivatives against adenosine receptors showed binding energies of -8.2 kcal/mol for A2A vs. -7.1 kcal/mol for A1.
- Synthetic methodology : Optimizing one-pot syntheses using DBU as a cyclization catalyst achieves yields >80% for triazolopyrimidinones.
- Structure-activity relationship (SAR) studies :
Table 1. SAR of C6 Substituents in Triazolo[4,5-d]pyrimidines
| C6 Group | A2A Ki (nM) | Metabolic Stability (t1/2, min) |
|---|---|---|
| Benzyl | 12.4 | 23.1 |
| 4-Fluorobenzyl | 8.7 | 31.5 |
| 3-Trifluoromethylbenzyl | 4.2 | 45.8 |
Data adapted from adenosine receptor studies
The 3-(trifluoromethyl)benzyl group demonstrates optimal balance between target affinity (Ki = 4.2 nM) and microsomal stability (t1/2 = 45.8 min in human hepatocytes). Current academic efforts focus on exploiting these properties for neurodegenerative disease therapeutics, with particular interest in dual A2A/A1 receptor antagonists.
Properties
IUPAC Name |
3-ethyl-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-2-22-12-11(19-20-22)13(23)21(8-18-12)7-9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPWNJAOFVNRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidinone core, introduction of the ethyl group, and the attachment of the trifluoromethylbenzyl group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, and catalysts like copper or palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more sustainable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds within the triazolopyrimidine family exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant activity against various bacterial strains and fungi. For instance, studies have demonstrated that related compounds can inhibit Gram-positive and Gram-negative bacteria effectively .
- Antiviral Properties : The unique structural features of triazolopyrimidines suggest potential applications in antiviral drug development. Compounds with similar frameworks have been investigated for their ability to inhibit viral replication .
- Anticancer Activity : Preliminary studies indicate that triazolopyrimidines may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines .
Case Studies
- Antimicrobial Studies : A study published in RSC Advances reported that various triazolopyrimidine derivatives exhibited antimicrobial activity against a range of microorganisms. The presence of electron-withdrawing groups enhanced the efficacy of these compounds against specific bacterial strains .
- Antiviral Research : Research has indicated that certain triazolopyrimidine derivatives can inhibit viral enzymes, making them candidates for further development as antiviral agents. These studies often focus on the interaction between the compound and viral proteins .
Mechanism of Action
The mechanism of action of 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The triazolopyrimidinone core can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antiviral activity and selectivity of triazolopyrimidinones are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Note: EC₅₀ values are approximated based on structural analogs in referenced studies.
Key Structural-Activity Relationship (SAR) Insights
Position 3 Substitutions :
- Ethyl groups (e.g., in the main compound and compound 2) improve antiviral potency compared to bulkier aryl groups .
- Halogenated benzyl groups (e.g., 2-chlorobenzyl) may enhance binding affinity but require further validation in antiviral assays .
Position 6 Substitutions :
- 3-(Trifluoromethyl)benzyl is critical for high anti-CHIKV activity, likely due to enhanced hydrophobic interactions with nsP1 .
- 2,4-Difluorobenzyl () and other halogenated variants suggest tolerance for diverse substituents, but efficacy depends on electronic and steric effects .
Resistance Profiles: Mutations like P34S and T246A in nsP1 confer resistance to triazolopyrimidinones, indicating a conserved binding mechanism . Derivatives with bulky substituents (e.g., 3-(trifluoromethyl)benzyl) may partially circumvent resistance by engaging alternative nsP1 residues, though this requires experimental confirmation.
Mechanistic Divergence in Related Compounds
- Anticancer Derivatives : Compounds like 5-(ethylthio)-3-(4-methoxybenzyl) () demonstrate the scaffold’s versatility, though their mechanisms differ entirely (e.g., oxidative stress induction in cancer cells vs. nsP1 inhibition) .
- Sugar-Modified Analogues : Glycosylated derivatives () show reduced antiviral focus, emphasizing the importance of substituent selection for target specificity.
Biological Activity
3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique trifluoromethyl group and triazole moiety contribute to its diverse biological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂F₃N₅O
- Molecular Weight : 323.27 g/mol
- CAS Number : 1058197-59-3
The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl group enhances this activity, as seen in related compounds with similar structures.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole derivative A | Antibacterial against E. coli | 8 | |
| Triazole derivative B | Antifungal against C. albicans | 2 |
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a related compound displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value indicating effective growth inhibition.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole derivative C | MCF-7 (breast cancer) | 10 | |
| Triazole derivative D | Bel-7402 (liver cancer) | 15 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Certain triazole compounds promote ROS generation, contributing to their anticancer effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Study on Antibacterial Activity : A series of triazolo-pyrimidine derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts .
- Anticancer Evaluation : In a study assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines, it was found that those containing the trifluoromethyl group showed enhanced potency against MCF-7 and Bel-7402 cells .
Q & A
Q. How can researchers optimize the synthesis of 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?
- Methodological Answer : Synthesis optimization typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example, thiadiazole ring formation (common in related heterocycles) requires sulfur/nitrogen sources and catalysts under controlled temperatures (e.g., 80°C in N,N-dimethylacetamide) . Purification via silica gel chromatography ensures product integrity. Reaction monitoring with LC-MS or NMR at each step helps identify intermediates and byproducts, enabling adjustments to solvent systems (e.g., polar aprotic solvents) or stoichiometry for higher yields .
Q. What are the recommended techniques for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data collected at 298 K with R-factors <0.1 ensure accuracy .
- Spectroscopy : Combine -/-NMR to confirm substituent positions (e.g., ethyl vs. benzyl groups). High-resolution MS validates molecular weight, while IR identifies carbonyl (C=O) and trifluoromethyl (CF) groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro antiviral or cytotoxicity assays. For antiviral studies (e.g., against chikungunya virus), use plaque reduction assays with Vero cells, monitoring EC values. Include controls (e.g., ribavirin) and replicate experiments (n=4) to assess statistical significance. Structural analogs with meta-substituted aryl groups show enhanced activity, guiding initial screening priorities .
Advanced Research Questions
Q. How do structural modifications at the triazole and benzyl positions affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically substituting the triazole’s ethyl group or benzyl ring’s CF. For example:
- Replace CF with halogen (Cl/F) or methyl groups to evaluate steric/electronic effects.
- Test analogs in enzymatic assays (e.g., viral capping enzyme nsP1 for CHIKV inhibition) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC values .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Methodological Answer :
- Disorder in flexible groups : The ethyl or benzyl substituents may exhibit rotational disorder. Apply "ISOR" or "DELU" restraints in SHELXL to refine anisotropic displacement parameters .
- Twinned crystals : Use the TwinRotMat tool in PLATON to detect twinning and reprocess data with HKL-3000 .
- Low-resolution data : Collect high-resolution datasets (d-spacing <0.8 Å) at synchrotron facilities to improve model accuracy .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Methodological Answer :
- Replicate experiments : Use randomized block designs with split-plot arrangements to control variables (e.g., temperature, catalyst batches) .
- Orthogonal validation : Confirm antiviral activity via RT-qPCR (viral RNA quantification) alongside plaque assays . For synthesis, cross-validate yields using alternative catalysts (e.g., Pd/C vs. Raney Ni) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify outliers and assess significance (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
